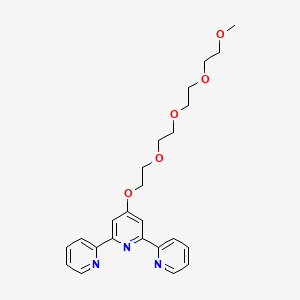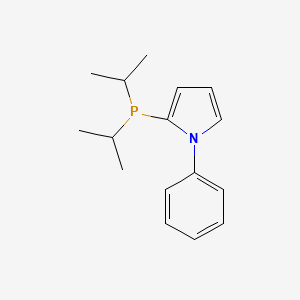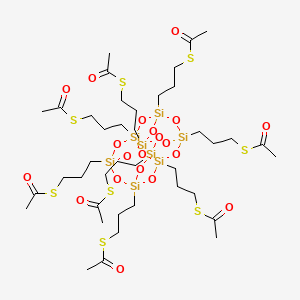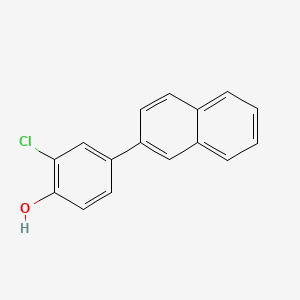
6-(Pyridin-2-yl)-4-(2,5,8,11-tetraoxatridecan-13-yloxy)-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Pyridin-2-yl)-4-(2,5,8,11-tetraoxatridecan-13-yloxy)-2,2’-bipyridine is a complex organic compound that features a bipyridine core with a pyridinyl substituent and a tetraoxatridecan-13-yloxy chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-2-yl)-4-(2,5,8,11-tetraoxatridecan-13-yloxy)-2,2’-bipyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the bipyridine core: This can be achieved through a coupling reaction of two pyridine derivatives.
Introduction of the pyridinyl substituent: This step might involve a substitution reaction where a pyridinyl group is introduced to the bipyridine core.
Attachment of the tetraoxatridecan-13-yloxy chain: This could be done through an etherification reaction, where the tetraoxatridecan-13-yloxy chain is attached to the bipyridine core.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the synthetic routes to maximize yield and purity. This might include the use of automated synthesis equipment and high-throughput screening techniques to identify the most efficient reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
6-(Pyridin-2-yl)-4-(2,5,8,11-tetraoxatridecan-13-yloxy)-2,2’-bipyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while substitution reactions could introduce new functional groups to the molecule.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a ligand in coordination chemistry and catalysis.
Biology: The compound might be studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Research could explore its potential as a drug candidate or a diagnostic tool.
Industry: The compound might be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which 6-(Pyridin-2-yl)-4-(2,5,8,11-tetraoxatridecan-13-yloxy)-2,2’-bipyridine exerts its effects depends on its specific interactions with molecular targets. These might include:
Molecular Targets: The compound could interact with enzymes, receptors, or other proteins.
Pathways Involved: The interactions might influence various biochemical pathways, leading to changes in cellular function or signaling.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other bipyridine derivatives with different substituents. Examples could be:
- 4,4’-Bipyridine
- 2,2’-Bipyridine
- 6-(Pyridin-2-yl)-2,2’-bipyridine
Propiedades
IUPAC Name |
4-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-2,6-dipyridin-2-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5/c1-28-10-11-29-12-13-30-14-15-31-16-17-32-20-18-23(21-6-2-4-8-25-21)27-24(19-20)22-7-3-5-9-26-22/h2-9,18-19H,10-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBHCEDNCUHABP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B6318924.png)


![(3aR,8aS)-2[2-(Diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole](/img/structure/B6318939.png)
![Calix[7]hydroquinone](/img/structure/B6318946.png)

![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B6318959.png)

![2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine](/img/structure/B6318994.png)


![2-[4-(Heptafluorocyclopent-1-enyl)oxy]phenyl-2-(4-hydroxyphenyl)propane](/img/structure/B6319023.png)
